molecular formula C14H20N2O3 B5281678 1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea

1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B5281678
M. Wt: 264.32 g/mol
InChI Key: NSVGFCDPFMVTHD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol This compound is characterized by the presence of a cyclopentyl group and a 2,5-dimethoxyphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of cyclopentylamine with 2,5-dimethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho or para to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Cyclopentyl-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopentyl-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-11-7-8-13(19-2)12(9-11)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVGFCDPFMVTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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